3-Oxa-7-azabicyclo[3.3.1]nonane

Catalog No.
S865834
CAS No.
280-75-1
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxa-7-azabicyclo[3.3.1]nonane

CAS Number

280-75-1

Product Name

3-Oxa-7-azabicyclo[3.3.1]nonane

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2

InChI Key

DTGDMYHJFTVULL-UHFFFAOYSA-N

SMILES

C1C2CNCC1COC2

Canonical SMILES

C1C2CNCC1COC2

3-Oxa-7-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of both oxygen and nitrogen within its structure. Its molecular formula is C7_7H13_{13}NO, with a molecular weight of 127.19 g/mol. The compound features a unique bicyclic framework that contributes to its distinct chemical properties and biological activities. The compound is also known for its potential interactions with various biological targets, particularly in the context of neurological studies .

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding amine derivatives.
  • Substitution: Nucleophilic substitution reactions are common, particularly involving the nitrogen atom which can react with various nucleophiles.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationHydrogen peroxideAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of a base (e.g., sodium hydride)

Major Products Formed

  • Oxidation: Oxo derivatives
  • Reduction: Amine derivatives
  • Substitution: Alkylated products

3-Oxa-7-azabicyclo[3.3.1]nonane exhibits significant biological activity, particularly in its interactions with AMPA receptors, which are crucial for synaptic transmission in the central nervous system. It has been suggested that this compound binds to AMPA receptors at distinct sites compared to other known positive allosteric modulators, potentially influencing various neurological processes . Additionally, compounds with a similar bicyclic structure have shown promise in anticancer, anti-inflammatory, and antimalarial activities .

The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane can be achieved through various methods:

One-Pot Tandem Mannich Reaction

This method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine to construct the bicyclic structure efficiently.

Industrial Production Considerations

While specific industrial methods are not extensively documented, principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity and utilizing continuous flow reactors to enhance production efficiency .

The applications of 3-Oxa-7-azabicyclo[3.3.1]nonane span various fields:

  • Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter receptors.
  • Chemical Research: Used as a building block in organic synthesis for developing novel compounds with biological activity.

Studies indicate that 3-Oxa-7-azabicyclo[3.3.1]nonane may interact with multiple biochemical pathways, particularly those involving neurotransmission and cellular signaling. Its role in modulating AMPA receptor activity suggests potential applications in treating neurological disorders . Further research is needed to elucidate its full pharmacological profile and mechanisms of action.

Several compounds share structural similarities with 3-Oxa-7-azabicyclo[3.3.1]nonane, each offering unique properties:

Compound NameKey Features
3-Azabicyclo[3.3.1]nonaneLacks oxygen; different reactivity profile
9-Oxa-3,7-dithiabicyclo[3.3.1]nonaneContains sulfur; alters chemical behavior significantly
3-Oxa-7-azabicyclo[4.4.0]decaneDifferent bicyclic framework; varied biological activity

Uniqueness

The uniqueness of 3-Oxa-7-azabicyclo[3.3.1]nonane lies in its combination of oxygen and nitrogen within a bicyclic structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

0.1

Dates

Modify: 2023-08-16

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